molecular formula C16H17ClO4 B4886795 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No. B4886795
M. Wt: 308.75 g/mol
InChI Key: MBUDLGABMBCDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene, also known as Bis(2-chloroethoxy)methyl ether (BCME), is a chemical compound that has been widely used in the past as an industrial solvent and a biocide. However, due to its carcinogenic properties, its use has been banned in many countries. Despite its harmful effects, BCME has been extensively studied for its chemical and biological properties.

Mechanism of Action

BCME is a potent carcinogen that can cause DNA damage and mutations. It reacts with DNA to form adducts, which can lead to the formation of tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Exposure to BCME can cause a wide range of biochemical and physiological effects. It can cause DNA damage, mutations, and tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage. Exposure to BCME can also cause respiratory problems, skin irritation, and eye irritation.

Advantages and Limitations for Lab Experiments

BCME has several advantages and limitations for lab experiments. One advantage is that it is a potent carcinogen that can be used to study the mechanism of action of other carcinogens. BCME can also be used to study the effects of exposure to carcinogens on the human body. However, BCME is highly toxic and requires careful handling. Its use is also restricted due to its carcinogenic properties.

Future Directions

There are several future directions for the study of BCME. One direction is to study the mechanism of action of BCME in more detail. This could lead to the development of new treatments for cancer. Another direction is to study the effects of exposure to BCME on different organs and tissues. This could help to better understand the health effects of exposure to carcinogens. Finally, there is a need to develop safer alternatives to BCME for industrial and biocidal applications.
Conclusion:
In conclusion, BCME is a highly toxic chemical that has been extensively studied for its chemical and biological properties. It is a potent carcinogen that can cause DNA damage, mutations, and tumors. BCME has several advantages and limitations for lab experiments. Its use is restricted due to its carcinogenic properties. There are several future directions for the study of BCME, including the development of new treatments for cancer, the study of the effects of exposure to BCME on different organs and tissues, and the development of safer alternatives to BCME for industrial and biocidal applications.

Synthesis Methods

BCME can be synthesized by the reaction of 2-chloroethanol with 2,3-dimethoxyphenol in the presence of a strong base such as sodium hydride. The product is then treated with hydrochloric acid to obtain BCME. The synthesis of BCME is a complex process that requires careful handling due to its toxicity.

Scientific Research Applications

BCME has been extensively studied for its chemical and biological properties. It has been used as a model compound to study the carcinogenic properties of other chemicals. BCME has also been used to study the mechanism of action of other carcinogens. In addition, BCME has been used to study the effects of exposure to carcinogens on the human body.

properties

IUPAC Name

2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUDLGABMBCDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

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